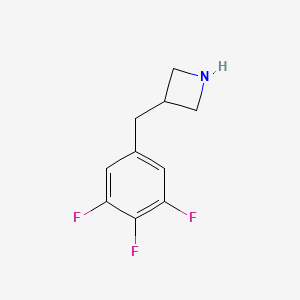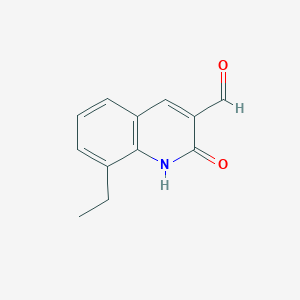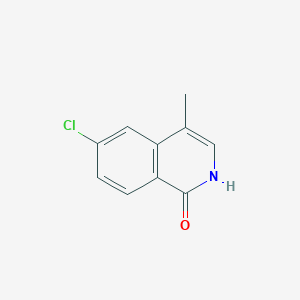![molecular formula C6H14Cl2N2O B11901523 2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)
2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxaspiro[33]heptan-6-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O It is a spiro compound, characterized by a unique bicyclic structure that includes an oxetane ring fused to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol. The resulting intermediate is then treated with oxalic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for precise control over reaction conditions and the removal of by-products. Advanced techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance yield and purity .
化学反応の分析
Types of Reactions
2-Oxaspiro[3.3]heptan-6-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
- **
特性
分子式 |
C6H14Cl2N2O |
|---|---|
分子量 |
201.09 g/mol |
IUPAC名 |
2-oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-8-5-1-6(2-5)3-9-4-6;;/h5,8H,1-4,7H2;2*1H |
InChIキー |
NAIVAHNEEURHPG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12COC2)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)






![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)
